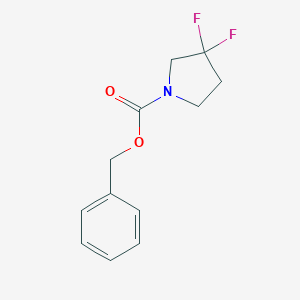

Benzyl 3,3-difluoropyrrolidine-1-carboxylate

Descripción general

Descripción

Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H13F2NO2 It is a derivative of pyrrolidine, featuring two fluorine atoms at the 3-position and a benzyl ester group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the fluorination of benzyl 3-oxopyrrolidine-1-carboxylate. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in dichloromethane at room temperature for approximately 14 hours, yielding the desired product with a 50% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 3,3-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrrolidine ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl 3,3-difluoropyrrolidine-1-carboxylate is primarily utilized as a building block for synthesizing more complex molecules. Its role in the development of fluorinated pharmaceuticals and agrochemicals is significant due to the enhanced biological activity imparted by the fluorine atoms. The compound's unique structure allows for various chemical reactions, including oxidation and reduction, which can further functionalize the molecule for specific applications.

Key Synthetic Routes

- Fluorination : The synthesis often involves fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) in dichloromethane.

- Functionalization : The compound can undergo reactions with common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, expanding its utility in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for drug development. Its structural similarity to biologically active molecules makes it a candidate for studying enzyme inhibitors and receptor ligands. Research indicates its antibacterial properties and potential use in developing new antibiotics against resistant strains .

Therapeutic Applications

- Antibacterial Agents : The compound's derivatives exhibit activity against various bacterial strains, making them suitable for antibiotic development.

- Pain Management : Its analgesic and anti-inflammatory properties suggest possible therapeutic uses in pain relief.

Biological Research

The compound is employed in biological research to investigate its interactions with specific molecular targets. The incorporation of fluorine enhances binding affinity and stability, making it an effective inhibitor or ligand in biological systems. Studies have focused on its role in modulating enzyme activity and receptor interactions, which are crucial for understanding its therapeutic potential .

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. The unique properties conferred by the fluorine atoms allow for the creation of materials with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of Benzyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or ligand. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

3,3-Difluoropyrrolidine: Lacks the benzyl ester group, making it less lipophilic and potentially less bioavailable.

Benzyl 3-oxopyrrolidine-1-carboxylate: The precursor in the synthesis of Benzyl 3,3-difluoropyrrolidine-1-carboxylate, lacking the fluorine atoms.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and the benzyl ester group. This combination imparts distinct chemical and biological properties, such as increased stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a notable compound in the field of medicinal chemistry, primarily recognized for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two fluorine atoms at the 3-position and a benzyl ester group at the nitrogen atom. Its molecular formula is C12H14F2N2O2, and it has a molecular weight of 256.25 g/mol. The incorporation of fluorine atoms enhances both lipophilicity and metabolic stability, which are desirable traits in pharmaceutical applications.

Antibacterial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial activity. These compounds are being explored as potential candidates for developing new antibiotics, particularly against resistant bacterial strains. The mechanism of action often involves interaction with specific enzymes or receptors that are crucial for bacterial survival .

Enzyme Inhibition

This compound has been identified as a key intermediate in synthesizing enzyme inhibitors. Its difluorinated structure allows for enhanced binding affinity to target enzymes, which may lead to increased potency as an inhibitor. For instance, compounds similar to this one have shown effectiveness against DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2’-oxidase), an essential enzyme in mycobacterial growth .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Fluorination : The introduction of fluorine atoms at the 3-position often requires specialized reagents or conditions to ensure selectivity.

- Benzyl Ester Formation : The final step usually involves esterification with benzyl alcohol to yield the desired compound.

These synthetic routes can vary based on desired yields and purity levels.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its potential role in antibiotic development.

- Enzyme Inhibition Studies : Research focusing on DprE1 inhibition revealed that modifications to the pyrrolidine structure could significantly enhance inhibitory potency. For example, certain analogs exhibited IC50 values as low as 0.041 µM against DprE1 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | C11H13NO2 | Lacks fluorine substituents; simpler structure |

| 3-Fluoropyrrolidine-1-carboxylic acid | C5H6FNO2 | Contains one fluorine; smaller size |

| Benzyl 4-fluoropyrrolidine-1-carboxylate | C12H14FNO2 | Fluorine at the 4-position; different reactivity |

| Benzyl 2,2-difluoropyrrolidine-1-carboxylate | C12H14F2N2O2 | Difluorination at a different position |

This compound stands out due to its specific difluorination pattern at the 3-position, which influences its chemical reactivity and biological interactions compared to these similar compounds.

Propiedades

IUPAC Name |

benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMBERXRQLASNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569927 | |

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-22-5 | |

| Record name | Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163457-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.